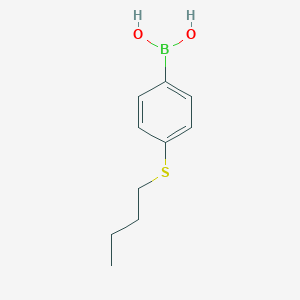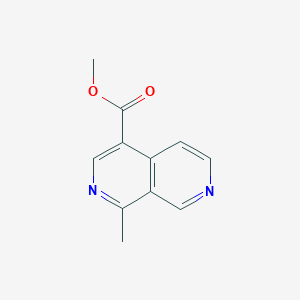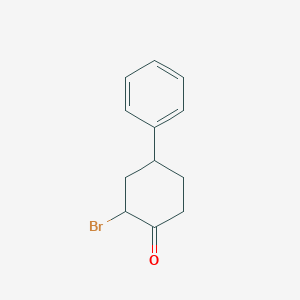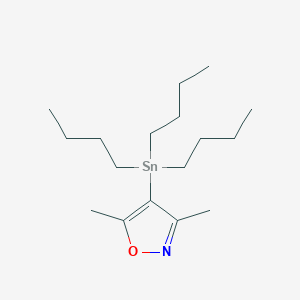
4-Butylthiophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylthiophenylboronic acid is a unique chemical compound with the molecular formula C10H15BO2S . It has a molecular weight of 210.10 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Butylthiophenylboronic acid consists of a boronic acid group attached to a thiophenyl ring with a butyl side chain . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 366.6±44.0 °C at 760 mmHg, and a flash point of 175.5±28.4 °C .Chemical Reactions Analysis
While specific chemical reactions involving 4-Butylthiophenylboronic acid are not detailed in the search results, boronic acids are generally known to participate in various types of reactions. For instance, they are often used in Suzuki-Miyaura cross-couplings .Physical And Chemical Properties Analysis
4-Butylthiophenylboronic acid has a molecular weight of 210.1 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 366.6±44.0 °C at 760 mmHg, and a flash point of 175.5±28.4 °C . The compound also has a molar refractivity of 59.8±0.4 cm3, a polar surface area of 66 Å2, and a molar volume of 186.6±5.0 cm3 .Applications De Recherche Scientifique
Organic Synthesis
4-Butylthiophenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s ability to act as a boron donor in these reactions makes it indispensable for creating pharmaceuticals, polymers, and advanced materials.
Drug Discovery
In the realm of drug discovery, 4-Butylthiophenylboronic acid plays a role as a bioisostere . Bioisosteres are compounds that can modify the physicochemical properties of a drug, such as its solubility or metabolic stability, without significantly altering its biological activity. This boronic acid derivative can be used to replace other functional groups in drug molecules, potentially leading to improved efficacy and reduced toxicity.
Material Science
4-Butylthiophenylboronic acid: contributes to material science by aiding in the synthesis of novel materials . Its boronic acid group can interact with various organic and inorganic substrates, leading to the creation of new materials with unique properties. These materials can have applications in electronics, coatings, and as catalysts in various chemical reactions.
Agricultural Research
In agricultural research, boronic acids, including 4-Butylthiophenylboronic acid , are explored for their potential use in crop protection and growth regulation . Their chemical properties allow them to interact with plant enzymes and hormones, potentially leading to the development of new agrochemicals that can enhance crop yields and resist pests.
Environmental Studies
4-Butylthiophenylboronic acid: can be utilized in environmental studies, particularly in the analysis of environmental pollutants . Boronic acids can act as sensors or binding agents for detecting various organic and inorganic contaminants, aiding in the monitoring and cleanup of environmental pollutants.
Biochemistry Research
In biochemistry research, 4-Butylthiophenylboronic acid is used in proteomics to study protein modifications and interactions . The compound can selectively bind to certain sugar moieties on proteins, facilitating their separation and identification. This is crucial for understanding disease mechanisms and developing targeted therapies.
Safety and Hazards
While handling 4-Butylthiophenylboronic acid, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
(4-butylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVENAORLQLEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylthiophenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)







![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)


